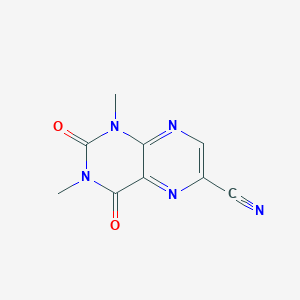
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropteridine derivatives with nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the pteridine ring .
Scientific Research Applications
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
- 7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
Uniqueness
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile is unique due to its specific structure and the presence of the nitrile group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar pteridine derivatives .
Properties
CAS No. |
112649-32-8 |
|---|---|
Molecular Formula |
C9H7N5O2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxopteridine-6-carbonitrile |
InChI |
InChI=1S/C9H7N5O2/c1-13-7-6(8(15)14(2)9(13)16)12-5(3-10)4-11-7/h4H,1-2H3 |
InChI Key |
VWSLVMJEIIMURX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















